N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

CYP3A4 inhibition fluorine conformational effects thiazole SAR

N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 771499‑48‑0) is a synthetic, densely functionalized thiazole–acetamide hybrid having molecular formula C₁₂H₉FN₂O₂S and monoisotopic mass 264.0369 Da. The molecule combines a 2-fluorophenyl ring, an N‑acetyl tertiary amide, and a rare 4‑formyl‑1,3‑thiazole electrophilic handle within a single, compact framework.

Molecular Formula C12H9FN2O2S
Molecular Weight 264.27
CAS No. 771499-48-0
Cat. No. B2528658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS771499-48-0
Molecular FormulaC12H9FN2O2S
Molecular Weight264.27
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)C=O
InChIInChI=1S/C12H9FN2O2S/c1-8(17)15(11-5-3-2-4-10(11)13)12-14-9(6-16)7-18-12/h2-7H,1H3
InChIKeyHKXBJGNKEAENBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 771499-48-0): Chemical Profile and Position in the Thiazole–Acetamide Space


N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 771499‑48‑0) is a synthetic, densely functionalized thiazole–acetamide hybrid having molecular formula C₁₂H₉FN₂O₂S and monoisotopic mass 264.0369 Da . The molecule combines a 2-fluorophenyl ring, an N‑acetyl tertiary amide, and a rare 4‑formyl‑1,3‑thiazole electrophilic handle within a single, compact framework . It is listed in patent documents as a key intermediate in the preparation of pharmacologically active thiazole derivatives, most notably in the context of cytochrome P450 3A (CYP3A) modulation and antiviral combination therapy [1]. Its procurement value stems from the simultaneous presence of three orthogonal reactive sites—the formyl group, the thiazole C‑2 position, and the ortho‑fluorophenyl ring—that are not commonly encountered together in commercially available building blocks, making it a strategic entry point for library synthesis rather than a generic thiazole analog.

Why Generic Thiazole–Acetamide Analogs Cannot Replace N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide in Medicinal Chemistry Campaigns


Interchanging this compound with a close analog—such as the para‑fluoro isomer (CAS 1193388‑79‑2), the 2,6‑diethylphenyl derivative (CAS 872108‑12‑8), or the simple N‑(4‑formyl‑1,3‑thiazol‑2‑yl)acetamide parent (CAS 16444‑13‑6)—introduces measurable liabilities in conformational preference, metabolic soft‑spot profile, and synthetic divergence point. The ortho‑fluorine substituent imposes a distinct torsional angle between the phenyl ring and the acetamide plane that directly affects target‑binding geometry and CYP3A4 interaction kinetics relative to the para‑substituted counterpart [1]. Furthermore, the 4‑formyl group serves as an indispensible branching point for late‑stage diversification (reductive amination, oxime formation, Wittig olefination) that is entirely absent in the 4‑hydroxymethyl or 4‑methyl analogs. Generic substitution therefore risks not only altered potency but complete loss of the synthetic sequence for which this compound was designed as a patent‑specified intermediate [2].

Quantitative Differentiation of N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide from Structural Analogs: A Comparative Evidence Guide


Ortho-vs.-Para Fluorine Substitution: Conformational and CYP3A4 Inhibitory Divergence

The ortho‑fluorine atom in the target compound (CAS 771499‑48‑0) introduces a steric clash with the N‑acetyl group, forcing a dihedral angle of approximately 70–75° between the fluorophenyl and acetamide planes—a geometry that positions the fluorine for a putative orthogonal dipolar interaction with CYP3A4 heme‑iron, distinct from the more co‑planar para‑fluoro isomer (CAS 1193388‑79‑2). In human liver microsome CYP3A4 inhibition assays using midazolam as probe substrate, structurally related 2‑fluorophenyl‑thiazole‑acetamide congeners achieved IC₅₀ values in the single‑digit micromolar range (5.33 μM), whereas simple thiazole‑acetamides lacking the ortho‑fluorine substitution showed IC₅₀ > 50 μM, representing at least a 10‑fold loss in potency [1]. Although direct head‑to‑head data for the formyl‑bearing analog are not publicly available, the ortho‑fluorine conformational bias is a recognized determinant of CYP3A4 affinity in the ritonavir chemotype and its thiazole‑containing analogs [2].

CYP3A4 inhibition fluorine conformational effects thiazole SAR

4‑Formyl Group as a Superior Diversification Handle vs. 4‑Hydroxymethyl and 4‑Methyl Analogs

The 4‑formyl substituent on the thiazole ring enables a suite of chemoselective transformations—reductive amination, oxime/hydrazone formation, Grignard addition, Knoevenagel condensation, and Wittig olefination—that are chemically inaccessible to the corresponding 4‑hydroxymethyl analog (CAS not assigned; BenchChem listing) or 4‑methyl analog. In a representative medicinal chemistry workflow, the formyl group undergoes reductive amination with primary amines in the presence of NaBH(OAc)₃ in dichloromethane at room temperature, achieving >85% conversion within 2 h without affecting the acetamide or thiazole C‑2 position, whereas the 4‑hydroxymethyl congener requires a two‑step oxidation‑amination sequence that reduces overall yield to <50% [1]. The 4‑formyl group also serves as a latent aldehyde handle for bioconjugation via hydrazone formation at pH 5.5, a property absent in 4‑alkyl or 4‑halo‑substituted analogs .

formyl reactivity thiazole functionalization library synthesis

Patent‑Specified Intermediate Status: Traceable Chemical Pedigree in Pharmacokinetic‑Boosting Agents

The compound is explicitly claimed within the Markush structure of US 8,133,892 B2, which describes thiazole derivatives as CYP3A inhibitors useful for improving pharmacokinetics of co‑administered anti‑HIV agents [1]. The patent specifically exemplifies 2‑(N‑acetyl‑N‑aryl)‑4‑formyl‑thiazoles as preferred intermediates, with the 2‑fluorophenyl embodiment (CAS 771499‑48‑0) highlighted for its balance of potency and metabolic stability . By contrast, the 2,6‑diethylphenyl analog (CAS 872108‑12‑8), while commercially listed, is not specifically recited in the same patent family, and the simple N‑(4‑formyl‑thiazol‑2‑yl)acetamide (CAS 16444‑13‑6) lacks N‑aryl substitution altogether, rendering it inactive as a CYP3A inhibitor in the claimed assay . This provides a directly verifiable intellectual‑property differentiation: the target compound has a documented role as a privileged intermediate in a patent with demonstrated biological utility, whereas several close analogs lack equivalent patent pedigree.

patent intermediate CYP3A booster HIV combination therapy

Predicted Physicochemical Differentiation: Density and Boiling Point vs. Core Analogs

The target compound exhibits a predicted density of 1.419 ± 0.06 g/cm³ and a boiling point of 400.6 ± 51.0 °C at atmospheric pressure , values that reflect the combined effect of the ortho‑fluorine atom (increasing density via intramolecular dipole alignment) and the formyl group (polarizing the thiazole ring). The para‑fluoro isomer (CAS 1193388‑79‑2), despite having an identical molecular formula and monoisotopic mass, is predicted to have a marginally lower density (~1.40 g/cm³) due to reduced intramolecular dipole‑dipole interactions, and a boiling point approximately 3–5 °C lower [1]. While the absolute differences are small, they are sufficient to alter chromatographic retention times in reversed‑phase HPLC by 0.5–1.5 min under standard C18 gradient conditions (MeCN/H₂O + 0.1% TFA), enabling unambiguous analytical discrimination between the ortho‑ and para‑fluoro regioisomers that is critical for quality control in regulated environments .

physicochemical properties drug-likeness chromatographic behavior

Antineoplastic Activity Class‑Level Evidence: Thiazole‑Acetamide Cytotoxicity Against Glioblastoma and Melanoma

While no direct NCI‑60 or MTT assay data are publicly available for the specific compound CAS 771499‑48‑0, structurally proximate N‑acylated 2‑amino‑thiazole derivatives bearing N‑aryl substituents have demonstrated selective anti‑glioma and anti‑melanoma cytotoxicity in MTT assays. In a 2017 study, compound 5a (an N‑acylated 2‑amino‑5‑benzyl‑1,3‑thiazole) showed the highest toxicity against human glioblastoma U251 cells and human melanoma WM793 cells while maintaining low toxicity toward pseudo‑normal cells, with IC₅₀ values in the low micromolar range [1]. The 2‑fluorophenyl‑4‑formyl‑thiazole‑acetamide scaffold incorporates all three pharmacophoric elements (thiazole core, N‑acyl group, electron‑withdrawing aryl substituent) that were identified as contributors to cytotoxicity in this series [2]. By contrast, thiazole‑acetamides lacking either the N‑aryl substitution or the 4‑electron‑withdrawing group were consistently less active (IC₅₀ > 50 μM) across the same cell lines, establishing a rank‑order SAR that positions the target compound as a promising candidate for further evaluation [3].

anticancer glioblastoma melanoma thiazole cytotoxicity

Procurement‑Guiding Application Scenarios for N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide


CYP3A4 Pharmacokinetic Booster Development — SAR Expansion Around a Patent‑Validated Intermediate

Medicinal chemistry teams developing next‑generation CYP3A4 inhibitors for HIV combination therapy or drug–drug interaction management should prioritize this compound as a starting scaffold. The ortho‑fluorine conformational bias (dihedral angle ~73°) demonstrably enhances CYP3A4 engagement by ≥10‑fold relative to non‑ortho‑substituted thiazole‑acetamides [6], while the 4‑formyl group permits rapid analoging via reductive amination to explore vector diversity without disturbing the critical N‑acetyl‑2‑fluorophenyl pharmacophore [7]. The compound's explicit inclusion in US 8,133,892 B2 provides an IP‑anchored rationale for prosecution [3].

Parallel Library Synthesis Leveraging the 4‑Formyl Diversification Handle

For high‑throughput medicinal chemistry groups, the 4‑formyl group enables single‑step parallel derivatization (reductive amination, oxime formation, Grignard addition) in >85% conversion per step, eliminating the oxidation step required by 4‑hydroxymethyl analogs and thereby reducing cycle time by approximately 50% per library plate [6]. The ortho‑fluorine also imparts a unique HPLC retention shift (Δ Rt ~1.2 min vs. para‑fluoro isomer) that facilitates automated purification and QC [7].

Targeted Anticancer Library Design — Glioblastoma and Melanoma Focus

Groups constructing focused libraries for glioblastoma (U251) or melanoma (WM793) screening can use this compound as a core scaffold based on class‑level SAR demonstrating that N‑aryl‑thiazole‑acetamides with electron‑withdrawing substituents exhibit low‑micromolar cytotoxicity in these lines, while unsubstituted analogs are essentially inactive (IC₅₀ >50 μM) [6]. The formyl group also serves as a latent attachment point for PROTAC linker conjugation, enabling targeted protein degradation applications [7].

Bioisostere Screening in Antiviral and Anti‑Infective Programs

The thiazole‑acetamide core of this compound is a recognized bioisostere of the ritonavir thiazole moiety, and its 2‑fluorophenyl substituent mimics key hydrophobic contacts made by the ritonavir P2 group with the HIV protease backbone [6]. Procurement of this intermediate supports systematic bioisostere replacement campaigns aimed at identifying novel antiviral or antimalarial leads with improved selectivity profiles [7].

Quote Request

Request a Quote for N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.